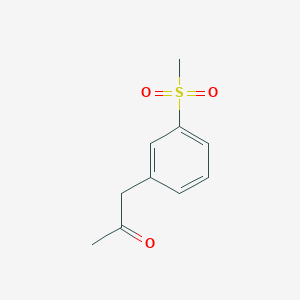

1-(3-(Methylsulfonyl)phenyl)propan-2-one

Descripción

1-(3-(Methylsulfonyl)phenyl)propan-2-one is an organic compound featuring a propan-2-one (acetone) backbone substituted at the phenyl ring with a methylsulfonyl (-SO₂CH₃) group at the meta position.

Propiedades

Número CAS |

593960-76-0 |

|---|---|

Fórmula molecular |

C10H12O3S |

Peso molecular |

212.27 g/mol |

Nombre IUPAC |

1-(3-methylsulfonylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12O3S/c1-8(11)6-9-4-3-5-10(7-9)14(2,12)13/h3-5,7H,6H2,1-2H3 |

Clave InChI |

GIKXIUOCZOYRBA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=CC(=CC=C1)S(=O)(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-(Methylsulfonyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(methylsulfonyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 1-(3-(Methylsulfonyl)phenyl)propan-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-(Methylsulfonyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(3-(Methylsulfonyl)phenyl)propan-2-one has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methylsulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Structural Analogs

The following table summarizes key structural analogs, focusing on substituent variations and their implications:

Key Observations:

- Positional Isomerism : Para-substituted methylsulfonyl derivatives (e.g., 1-(4-(methylsulfonyl)phenyl)propan-2-one) demonstrate significant COX-2 inhibition, while meta-substituted analogs (the target compound) may exhibit altered binding due to steric and electronic differences .

Enzyme Inhibition

- COX-2 Selectivity : Derivatives of 1-(4-(methylsulfonyl)phenyl)propan-2-one, such as chalcones, show high COX-2 inhibitory activity (IC₅₀ < 0.3 µM) due to interactions with Arg499 and Phe504 residues in the enzyme’s active site . The meta-substituted target compound may lack this selectivity, though further studies are needed.

- Structural Requirements : Para-substitution optimizes spatial alignment for COX-2 binding, whereas meta-substitution could reduce affinity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.